Histone H4 Peptide Substrate (1-21)
Description
Contextualization of Histone H4 in Nucleosome Structure and Function
Histone H4 is one of the five primary histone proteins (H1/H5, H2A, H2B, H3, and H4) that are fundamental to the structure of chromatin in eukaryotic cells. wikipedia.orgnih.gov It is a relatively small, highly conserved protein, indicating its essential and largely unchanging role across different species. wikipedia.org The structure of Histone H4 consists of a globular domain and a long, flexible N-terminal tail that extends from the nucleosome core. nih.govwikipedia.org
Within the nucleosome, two copies of each of the core histones—H2A, H2B, H3, and H4—assemble to form a histone octamer. wikipedia.orgnih.gov Approximately 146 base pairs of DNA wrap around this octamer in about 1.67 left-handed superhelical turns, forming the nucleosome core particle. wikipedia.orgnih.gov Histones H3 and H4 associate to form a dimer, and two of these dimers then come together to create a tetramer (H3-H4)₂, which is a critical intermediate in nucleosome assembly. wikipedia.orgwikipedia.org This tetramer then associates with two H2A-H2B dimers to complete the histone octamer. wikipedia.orgwikipedia.org
The N-terminal tail of Histone H4, being largely unstructured and protruding from the nucleosome, is accessible to various enzymes that can modify it. nih.govwikipedia.orgresearchgate.net These modifications are a key aspect of the "histone code," a hypothesis suggesting that the pattern of histone modifications can be "read" by other proteins to bring about specific downstream events, such as gene activation or repression. nih.gov The tail of H4 is known to interact with the acidic surface of the H2A-H2B dimer of adjacent nucleosomes, an interaction that is important for the formation of more compact, higher-order chromatin structures. wikipedia.org
Significance of the Histone H4 N-terminal Tail (Residues 1-21) in Epigenetic Regulation
The N-terminal tail of Histone H4, and specifically the segment comprising residues 1-21, is a hotbed of post-translational modifications (PTMs). wikipedia.orgnih.govmdpi.com These modifications are covalent additions of chemical groups to the amino acid side chains and include acetylation, methylation, phosphorylation, and ubiquitination, among others. nih.govmdpi.comcreative-proteomics.com These PTMs are critical for regulating gene expression, DNA repair, and chromatin remodeling. nih.govsdbonline.org
The sequence of the human Histone H4 (1-21) peptide is SGRGKGGKGLGKGGAKRHRKV. caymanchem.com This region contains several lysine (B10760008) (K) and arginine (R) residues that are primary targets for modification.
Key Modification Sites and Their General Functions:
| Residue | Modification | General Function |
| Arginine 3 (R3) | Methylation | Often associated with active chromatin. wikipedia.org |
| Lysine 5 (K5) | Acetylation | Generally linked to transcriptional activation. sinobiological.combpsbioscience.com |
| Lysine 8 (K8) | Acetylation | Also associated with active transcription. sinobiological.combpsbioscience.com |
| Lysine 12 (K12) | Acetylation, Biotinylation | Acetylation is linked to active transcription; biotinylation is associated with gene repression. sinobiological.combpsbioscience.comnih.gov |
| Lysine 16 (K16) | Acetylation | Crucial for chromatin decondensation and gene activation. wikipedia.orgnih.gov |
| Lysine 20 (K20) | Methylation | Can be mono-, di-, or tri-methylated, with different methylation states having distinct roles in DNA repair, chromatin compaction, and cell cycle regulation. frontiersin.org |
This table provides a simplified overview. The functional outcomes of these modifications can be context-dependent.
Acetylation of lysine residues, for instance, neutralizes their positive charge, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone. wikipedia.orgnih.gov This can lead to a more "open" chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. creative-proteomics.comnih.gov Acetylation of H4 at lysine 16 (H4K16ac) is particularly well-studied and is known to inhibit the formation of compact 30-nanometer chromatin fibers. wikipedia.orgnih.gov
Conversely, methylation does not alter the charge of the residue but adds bulk and can create binding sites for specific proteins. nih.gov The functional consequences of histone methylation are more complex and depend on the specific residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). frontiersin.org For example, methylation of arginine 3 on histone H4 (H4R3me) by the enzyme PRMT1 is often associated with transcriptionally active chromatin. wikipedia.org
The interplay between different modifications on the H4 tail, often referred to as "crosstalk," adds another layer of regulatory complexity. For instance, methylation of H4R3 can influence subsequent acetylation of the tail. wikipedia.org
Overview of Histone H4 Peptide Substrate (1-21) as a Research Tool
The synthetic Histone H4 (1-21) peptide has become an invaluable tool in the field of epigenetics. caymanchem.com Its primary use is as a substrate in enzymatic assays for a variety of histone-modifying enzymes. caymanchem.comsinobiological.combpsbioscience.comamsbio.com Researchers use this peptide to study the activity and specificity of enzymes like histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases.
Applications in Research:
| Research Area | Specific Application |
| Enzyme Kinetics | Determining the kinetic parameters (e.g., Km and Vmax) of histone-modifying enzymes. nih.gov |
| Inhibitor Screening | Screening for small molecule inhibitors of specific histone-modifying enzymes, which is crucial for drug discovery. bpsbioscience.comamsbio.combpsbioscience.com |
| Substrate Specificity | Investigating which specific residues on the H4 tail are targeted by a particular enzyme. anaspec.com |
| Antibody Characterization | Testing the specificity of antibodies that are designed to recognize specific histone modifications. |
| Biochemical and Biophysical Studies | Studying the structural and dynamic changes in the H4 tail upon modification. acs.org |
For example, the Histone H4 (1-21) peptide is a known substrate for the p300/CBP family of histone acetyltransferases, which catalyze the acetylation of lysines at positions 5, 8, 12, and 16. bpsbioscience.comanaspec.com It is also used in assays for protein arginine methyltransferases (PRMTs) that target Arginine 3. nih.govamsbio.com
The peptide can be synthesized with various modifications, such as biotinylation, which allows for its use in a wider range of assay formats, including those that require immobilization of the peptide on a solid support. bpsbioscience.combiocat.comepigentek.com The development of solid-phase peptide synthesis has made it possible to produce these peptides with high purity, enabling precise and reproducible experimental results. acs.org
Properties
Molecular Weight |
2091.5 |
|---|---|
Synonyms |
H4 Peptide |
Origin of Product |
United States |
Post Translational Modifications of Histone H4 Peptide Substrate 1 21
Acetylation of Histone H4 Peptide Substrate (1-21)
Acetylation of lysine (B10760008) residues on the histone H4 tail is a key epigenetic mark. This modification is catalyzed by histone acetyltransferases (HATs), such as p300/CBP, and is generally linked to a transcriptionally active chromatin state. eurogentec.comnih.govbpsbioscience.com The process is reversible, with histone deacetylases (HDACs) removing the acetyl groups.
The primary sites for acetylation within the histone H4 (1-21) peptide are the lysine residues at positions 5, 8, 12, and 16. nih.govmobitec.compsu.edu In addition to these specific lysine residues, the N-terminus of the histone H4 protein is almost universally acetylated in vivo. nih.gov Histone acetyltransferases like p300/CBP and the yeast protein Esa1 can acetylate all four lysine sites (K5, K8, K12, K16). nih.gov Some studies suggest a preference, with p300/CBP favoring acetylation of Lys5 and Lys8, while the MOF subunit of certain complexes prefers Lys16. eurogentec.comnih.gov The combination of these modifications can result in various acetylated isoforms, including mono-, di-, tri-, and tetra-acetylated forms. nih.govpsu.edu
Table 1: Key Acetylation Sites in Histone H4 Peptide (1-21)
| Site | Amino Acid | Common Enzymes | Associated Function |
|---|---|---|---|
| N-terminus | Serine (S1) | - | General protein modification nih.gov |
| 5 | Lysine (K) | p300/CBP, Esa1 nih.gov | Transcriptional activation nih.gov |
| 8 | Lysine (K) | p300/CBP, Esa1 eurogentec.comnih.gov | Transcriptional activation tandfonline.com |
| 12 | Lysine (K) | p300/CBP, Esa1 nih.govpsu.edu | Nucleosome assembly, Transcription psu.edu |
Histone acetylation plays a crucial role in modulating chromatin structure and facilitating gene expression. The addition of an acetyl group to a lysine residue neutralizes its positive charge, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone. tandfonline.com This charge neutralization contributes to a more 'open' or relaxed chromatin conformation, increasing the accessibility of DNA to transcription factors and the transcriptional machinery. tandfonline.combiologists.com
Methylation of Histone H4 Peptide Substrate (1-21)
Methylation within the histone H4 (1-21) peptide occurs primarily on arginine residues and is a critical modification in gene regulation. caymanchem.com This process is carried out by a family of enzymes known as protein arginine methyltransferases (PRMTs), which can add one or two methyl groups to the guanidino group of arginine. nih.gov Unlike acetylation, which is consistently linked to activation, the functional outcome of arginine methylation depends on the specific site and the type of methylation (monomethylation, symmetric, or asymmetric dimethylation).
The key arginine methylation sites within the H4 (1-21) sequence are Arginine 3 (Arg3), Arginine 17 (Arg17), and Arginine 19 (Arg19). escholarship.orgpnas.org Arg3 is a well-established target for both PRMT1, which catalyzes asymmetric dimethylation, and PRMT5, which is responsible for symmetric dimethylation. nih.govnih.gov In contrast, PRMT7 has been shown to specifically target the RXR motif found at Arg17 and Arg19. pnas.orgnih.gov The methylation status of one residue can influence the enzymatic activity at another; for example, monomethylation at Arg17 by PRMT7 can allosterically regulate and enhance the activity of PRMT5 at Arg3. pnas.org
Table 2: Key Arginine Methylation Sites in Histone H4 Peptide (1-21)
| Site | Amino Acid | Common Enzymes | Methylation Pattern | Associated Function |
|---|---|---|---|---|
| 3 | Arginine (R) | PRMT1, PRMT5 nih.govnih.gov | Monomethylation, Asymmetric Dimethylation, Symmetric Dimethylation | Transcriptional activation or repression caymanchem.combpsbioscience.com |
| 17 | Arginine (R) | PRMT7 escholarship.orgpnas.orgnih.gov | Monomethylation | Regulation of other PTMs pnas.org |
Monomethylation of arginine residues is a distinct epigenetic mark. Monomethylation at Arg3 (H4R3me1) is considered an important step in transcriptional activation. bioscience.co.uklabscoop.comanaspec.com This modification can facilitate the subsequent acetylation of the H4 tail by p300, creating a chromatin environment conducive to gene expression. bpsbioscience.comlabscoop.comanaspec.com The enzyme PRMT7 is unique in that it functions as a dedicated monomethyltransferase. nih.gov Its activity on the H4 tail is directed towards Arg17 and Arg19. pnas.orgnih.gov While methylation at these sites is less characterized in terms of direct transcriptional output, it plays a significant regulatory role by influencing other modifications on the same histone tail. pnas.org
Symmetric dimethylation, where one methyl group is added to each of the terminal guanidino nitrogen atoms of an arginine, is catalyzed by Type II PRMTs, with PRMT5 being a primary example. nih.gov On the histone H4 peptide, PRMT5 specifically targets Arg3 to create symmetric dimethylarginine 3 (H4R3me2s). nih.govnih.govcaymanchem.com In contrast to the activating marks of H4R3 monomethylation and asymmetric dimethylation, H4R3me2s is predominantly associated with transcriptional repression. caymanchem.com This repressive mark can recruit other factors, such as the DNA methyltransferase DNMT3a, leading to DNA methylation and further silencing of gene expression. caymanchem.com Genome-wide studies have shown that H4R3me2s is often found at G+C-rich regions and at the promoters of genes, irrespective of their transcriptional activity. oup.com
Lysine Methylation Sites (e.g., Lys20, Lys21, Lys91)
Lysine methylation is a significant and highly specific PTM occurring on histone tails. nih.gov Within the broader context of histone H4, lysine 20 (H4K20) is the primary and most extensively studied site of methylation. nih.govoup.com While Lys21 and Lys91 are also potential sites for modification, H4K20 methylation, in particular, has been shown to have profound effects on various cellular activities. nih.govnih.gov
Mono-, Di-, and Tri-methylation States
The lysine 20 residue on histone H4 can exist in three distinct methylation states: mono-methylated (H4K20me1), di-methylated (H4K20me2), and tri-methylated (H4K20me3). nih.govoup.com Each of these methylation states is established by specific enzymes and is associated with unique biological outcomes. nih.govfrontiersin.org
H4K20me1 is catalyzed by the enzyme SETD8 (also known as SET8 or PR-SET7) and is the sole mono-methyltransferase for H4K20 in higher eukaryotes. oup.comnih.gov
H4K20me2 and H4K20me3 are generated through the successive methylation of H4K20me1 by the enzymes SUV4-20H1 and SUV4-20H2. oup.comnih.gov
In proliferating mammalian cells, H4K20me2 is the most abundant of these modifications, constituting approximately 80% of all histone H4 molecules. oup.com In contrast, H4K20me1 and H4K20me3 are present at much lower levels. oup.comnih.gov The levels of these methylation states, particularly H4K20me1, are dynamic and fluctuate throughout the cell cycle. oup.comnih.gov
Influence of Methylation on Histone Code and Transcriptional States
The various methylation states of H4K20 contribute distinctly to the "histone code," a hypothesis suggesting that specific combinations of histone modifications dictate downstream cellular functions. frontiersin.orgnwo.nl These modifications can influence transcription by altering chromatin structure and by creating binding sites for effector proteins. nih.govnih.gov
H4K20me1 has been linked to both transcriptional activation and repression. nih.gov It is often found in the bodies of actively transcribed genes. nih.gov Research indicates that H4K20me1 can directly promote a more open and accessible chromatin structure, which facilitates the transcription of housekeeping genes. researchgate.net However, in other contexts, it can be associated with transcriptional repression. nih.gov
H4K20me2 is predominantly involved in DNA damage repair and the maintenance of genomic integrity. oup.comfrontiersin.org
H4K20me3 is a hallmark of silenced heterochromatic regions, such as constitutive heterochromatin and telomeres, and is associated with transcriptional repression. nih.govoup.comfrontiersin.org It contributes to chromatin compaction and the stabilization of these silent regions. frontiersin.org
Table 1: Summary of H4K20 Methylation States and Their Primary Functions
| Methylation State | Primary Function(s) | Transcriptional Consequence |
|---|---|---|
| H4K20me1 | Transcriptional regulation, cell cycle progression | Can be activating or repressing |
| H4K20me2 | DNA damage repair, chromatin compaction | Generally repressive |
| H4K20me3 | Heterochromatin formation, gene silencing | Repressive |
Other Post-Translational Modifications
Beyond lysine methylation, the histone H4 tail is subject to other important PTMs that contribute to the complexity of chromatin regulation.
Phosphorylation (e.g., Ser48)
Histone phosphorylation, the addition of a phosphate (B84403) group, is another key regulatory modification. While this article focuses on the 1-21 peptide, it's important to note that phosphorylation occurs at other sites on the full-length histone H4. For instance, phosphorylation of serine 47 (H4S47ph) has been shown to play a role in nucleosome assembly. nih.gov Phosphorylation of serine 1 (H4S1ph) is involved in sporulation in yeast and is conserved in spermatogenesis in flies and mice. nih.govoup.com Generally, the addition of a negatively charged phosphate group can lead to repulsion with the negatively charged DNA backbone, potentially leading to a more relaxed chromatin structure and transcriptional activation. youtube.com
Ubiquitination (e.g., Lys91)
Ubiquitination involves the attachment of a small protein called ubiquitin to a lysine residue. frontiersin.org While much of the focus on histone ubiquitination has been on histones H2A and H2B, histones H3 and H4 are also ubiquitinated. nih.govmdpi.com Specifically, histone H4 can be monoubiquitinated at lysine 91 (H4K91ub) by the E3 ligase BBAP. nih.gov This modification has been implicated in the DNA damage response. nih.gov Disruption of H4K91 monoubiquitination is associated with a loss of H4K20 methylation, suggesting a crosstalk between these different PTMs. nih.gov
Citrullination (e.g., Arg4)
Citrullination, the conversion of an arginine residue to a citrulline residue, is catalyzed by enzymes called peptidylarginine deiminases (PADs). nih.govepigentek.com On histone H4, arginine 3 (H4R3) is a known site of citrullination by the enzyme PAD4. pnas.orgcaymanchem.com This modification reduces the positive charge of the histone tail and is generally associated with chromatin decondensation. nih.govepigentek.com Citrullination of H4R3 has been linked to the regulation of gene expression, the DNA damage response, and the formation of neutrophil extracellular traps (NETs). nih.govcaymanchem.comepicypher.com It can also antagonize arginine methylation, adding another layer of regulatory complexity. pnas.org
Table 2: Other Post-Translational Modifications of Histone H4
| Modification | Site(s) | Enzyme Family | Associated Function(s) |
|---|---|---|---|
| Phosphorylation | Ser1, Ser47 | Kinases | Gametogenesis, Nucleosome assembly |
| Ubiquitination | Lys91 | E3 Ubiquitin Ligases | DNA damage response |
| Citrullination | Arg3 | Peptidylarginine Deiminases (PADs) | Chromatin decondensation, Gene regulation, DNA damage response |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Histone H4 |
| Lysine |
| Arginine |
| Serine |
| Ubiquitin |
| Citrulline |
Interplay between Different Modifications on the Peptide
The N-terminal tail of histone H4, encompassing amino acids 1-21, is a hub for a complex interplay of post-translational modifications (PTMs). This crosstalk between different modifications is crucial for regulating chromatin structure and function, ultimately impacting gene expression and other DNA-templated processes. The interplay can be antagonistic, where one modification prevents another, or synergistic, where multiple modifications work in concert to produce a specific outcome.
A significant example of this interplay is observed between acetylation and methylation events on the H4 peptide. nih.gov N-terminal acetylation of histone H4 (N-acH4) collaborates with the acetylation of lysine residues at positions 5, 8, and 12. nih.gov This collective acetylation acts to control the asymmetric dimethylation of arginine 3 (H4R3me2a). nih.gov Research in yeast has demonstrated that the absence of N-acH4, combined with the lack of acetylation at lysines 5, 8, and 12, results in an accumulation of H4R3me2a, which can negatively affect cell growth. nih.gov This regulatory mechanism appears to be conserved in mammals, highlighting its fundamental importance. nih.gov In mouse cells, a similar inverse relationship has been observed between N-terminal acetylation and H4R3 methylation. nih.gov
Furthermore, modifications on the histone H4 tail can influence modifications on other histones, a phenomenon known as trans-histone crosstalk. The N-terminal tail of histone H4 is essential for the methylation of lysine 79 on histone H3 (H3K79me). nih.gov This process is mediated by the direct binding of the methyltransferase Dot1 to the H4 tail. nih.gov The heterochromatin protein Sir3 can inhibit this methylation by Dot1 in a manner that is dependent on the state of H4 lysine 16. nih.gov Specifically, an increase in H4 lysine 16 acetylation (H4K16ac) at telomeres can stimulate the local methylation of H3 lysine 79. nih.gov
The interplay also extends to other types of modifications. For instance, SUMOylation of histone H4 can lead to the recruitment of histone deacetylases (HDACs), which would remove acetyl groups, thereby antagonizing the effects of acetylation and promoting transcriptional repression. mdpi.com This competition between different PTMs for the same substrate or for the recruitment of effector proteins is a key aspect of the dynamic nature of chromatin regulation.
The state of H4K16ac is itself a critical node in the PTM network, influencing processes like DNA damage repair. nih.gov Elevated levels of H4K16ac can diminish the binding of certain repair proteins while enhancing the recruitment of others, thereby modulating the choice of DNA repair pathway. nih.gov The interplay between H3K36me3 and H4K16ac has been shown to be mechanistically coupled in the context of homologous recombination repair of DNA double-strand breaks. nih.gov
This intricate web of interactions underscores that the functional outcome of the histone H4 (1-21) peptide is not determined by a single modification in isolation, but by the combinatorial patterns of PTMs and their dynamic crosstalk.
Enzymatic Regulation and Interaction Studies of Histone H4 Peptide Substrate 1 21
Histone Lysine (B10760008) Methyltransferases (HKMTs) and the Peptide
Histone Lysine Methyltransferases are enzymes that catalyze the transfer of methyl groups to lysine residues on histone proteins. The N-terminal tail of histone H4, represented by the (1-21) peptide, is a primary target for several HKMTs, particularly at the lysine 20 (K20) position.
Set8 and H4K20 Monomethylation
Set8, also known as PR-SET7 or KMT5A, is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1) nih.govnih.gov. While Set8 shows a preference for nucleosomal substrates over free histone peptides, the H4 (1-21) peptide is a viable substrate for in vitro studies nih.govnih.govunc.edu. Structural and biochemical analyses of human Set8 (hSET8) in a complex with an H4 peptide reveal the mechanism for its specific recognition of Lys-20 nih.gov. The enzyme is a bona fide monomethylase; even with prolonged incubation, it converts the H4 peptide to a monomethyl-Lys-20 state without any significant accumulation of di- or trimethylated products nih.gov. This strict product specificity is crucial for its biological role in processes like cell cycle regulation and transcriptional silencing nih.govmdpi.com.
KMT5B and KMT5C in H4K20 Di- and Tri-methylation
The subsequent methylation states of H4K20 are established by the KMT5B and KMT5C enzymes nih.gov. KMT5B (also known as SUV420H1) and KMT5C (SUV420H2) are responsible for catalyzing the di- and tri-methylation of H4K20, respectively nih.govreactome.org. These enzymes utilize the product of Set8, H4K20me1, as their preferred substrate to generate H4K20me2 and H4K20me3 nih.govnih.govlife-science-alliance.org. The trimethylation of H4K20 is a hallmark of heterochromatin and is associated with transcriptional repression reactome.org. While both enzymes can act on H4K20, KMT5B is primarily responsible for generating H4K20me2, and KMT5C is the main catalyst for H4K20me3 ebi.ac.uk. In vitro, both KMT5B and KMT5C can methylate the monomethylated H4K20 residue within a peptide substrate nih.govuniprot.orguniprot.org.
SUV420H1/H2 Activity and Specificity on H4K20
SUV420H1 (KMT5B) and SUV420H2 (KMT5C) have overlapping yet distinct functions and specificities for the H4K20 residue within the peptide substrate. In vitro methylation studies have confirmed that both enzymes from mice strongly favor the monomethylated H4K20 peptide substrate (H4K20me1) and exclusively generate the dimethylated (H4K20me2) product nih.govnih.gov. This suggests that a different enzymatic activity is required to produce the H4K20me3 mark nih.gov.
The substrate sequence recognition motifs for these enzymes have been determined using peptide arrays. SUV420H1 recognizes a more specific sequence compared to SUV420H2. The lower specificity of SUV420H2 suggests it may have a broader range of protein targets beyond histone H4 mdpi.com.
| Enzyme | Recognition Motif (Target Kme1 is position 0) | Reference |
|---|---|---|
| SUV420H1 | (RY)-Kme1-(IVLM)-(LFI)-X-D | nih.gov |
| SUV420H2 | X-Kme1-(IVLMK)-(LVFI)-X-(DEV) | nih.gov |
Protein Arginine Methyltransferases (PRMTs) and the Peptide
Protein Arginine Methyltransferases catalyze the methylation of arginine residues. The Histone H4 (1-21) peptide contains arginine at position 3 (Arg3), which is a key substrate for several PRMTs.
PRMT1 Activity and Substrate Specificity (e.g., Arg3)
PRMT1 is the primary enzyme responsible for asymmetrically dimethylating Arg3 of histone H4 (H4R3me2a), a modification linked to transcriptional activation nih.govnih.govtandfonline.com. The N-terminal acetylated H4 (1-21) peptide (AcH4-21) serves as an effective model substrate to study PRMT1's catalytic activity nih.gov. Kinetic studies show that the specificity constant (kcat/Km) for the AcH4-21 peptide is comparable to that of the full histone H4 protein nih.gov. Research indicates that residues distal to the methylation site are important for substrate binding and catalysis, highlighting the significance of using a sufficiently long peptide like the (1-21) sequence nih.govnih.gov.
The activity of PRMT1 on the H4 peptide is also influenced by other post-translational modifications. For example, the acetylation of lysine residues within the peptide dramatically decreases the efficiency of Arg3 methylation, demonstrating important crosstalk between these histone marks nih.gov. Conversely, trimethylation of Lys20 also reduces the kcat/Km by approximately 30-fold nih.gov.
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Histone H4 | 1.4 ± 0.2 | 0.51 ± 0.02 | 3.68 x 10⁵ | nih.gov |
| AcH4-21 peptide | 4.6 ± 0.6 | 0.51 ± 0.02 | 1.10 x 10⁵ | nih.gov |
PRMT3 Activity and Substrate Specificity
PRMT3 is another type I arginine methyltransferase that has been shown to methylate histone H4 nih.gov. In vitro studies have demonstrated that recombinant PRMT3 can methylate histone H4 peptides nih.gov. Specifically, strong arginine methylation of an acetylated H4 (1-20) peptide was observed with the full-length PRMT3 enzyme nih.gov. While PRMT3 can methylate free histone H4, its activity and specificity can be influenced by the context of the substrate, with different preferences observed for individual histones versus the histone octamer complex nih.gov. The N-terminal domain of PRMT3 appears to be important for its substrate specificity and methylation activity on histone substrates nih.gov.
PRMT5/MEP50 Complex Activity and Substrate Specificity (e.g., Arg3, Arg17, Arg19)
The Protein Arginine Methyltransferase 5 (PRMT5) in complex with the Methylosome Protein 50 (MEP50) is a crucial enzymatic duo responsible for symmetric dimethylation of arginine residues. On the Histone H4 (1-21) peptide, the primary target for the PRMT5/MEP50 complex is Arginine 3 (Arg3) nih.govpnas.orgtandfonline.compnas.org. The formation of this complex is essential for robust methyltransferase activity, as PRMT5 alone exhibits significantly lower activity pnas.org. MEP50 is thought to play a role in substrate recognition and presentation to the catalytic subunit of PRMT5 nih.gov.
The methylation of H4R3 by PRMT5/MEP50 is a key repressive mark in gene transcription. Kinetic studies have revealed that the complex exhibits typical Michaelis-Menten kinetics with respect to the cofactor S-adenosylmethionine (AdoMet) pnas.org. However, the interaction with the peptide substrate can be more complex, with some evidence suggesting positive cooperativity, where the binding of one substrate molecule enhances the binding or activity for subsequent molecules pnas.org.
While Arg3 is the principal site of methylation by PRMT5/MEP50, the enzymatic activity can be influenced by other modifications on the peptide. For instance, prior monomethylation of Arg17 by PRMT7 has been shown to enhance the activity of PRMT5 at Arg3, indicating a crosstalk between different methyltransferases nih.govucla.edu. Conversely, modifications at other residues, such as acetylation of nearby lysine residues, can also modulate PRMT5 activity, highlighting the intricate regulatory landscape of the histone tail tandfonline.complos.org. Studies have confirmed that a substitution of Arg3 with lysine (R3K) abolishes methylation by the PRMT5/MEP50 complex, confirming the specificity for this residue pnas.org.
| Enzyme Complex | Primary Substrate Site | Type of Methylation | Key Findings |
|---|---|---|---|
| PRMT5/MEP50 | Arginine 3 (Arg3) | Symmetric dimethylation (sDMA) | Complex formation is critical for activity. Activity is enhanced by prior PRMT7-mediated methylation at Arg17. |
PRMT7 Activity and Substrate Specificity (e.g., Arg3, Arg17, Arg19)
Protein Arginine Methyltransferase 7 (PRMT7) is a type II arginine methyltransferase that, in mammals, exhibits a distinct substrate specificity compared to PRMT5. While PRMT5 targets Arg3, mammalian PRMT7 preferentially methylates arginine residues within an Arg-X-Arg (RXR) motif, where X is any amino acid nih.govucla.edunih.gov. On the Histone H4 (1-21) peptide, the primary targets for PRMT7 are Arginine 17 (Arg17) and Arginine 19 (Arg19), which are part of a 17RHR19 sequence nih.govucla.edunih.gov.
As mentioned previously, there is significant evidence for crosstalk between PRMT7 and PRMT5. The monomethylation of Arg17 on the Histone H4 tail by PRMT7 can act as a priming event, leading to increased symmetric dimethylation of Arg3 by the PRMT5/MEP50 complex nih.govucla.edu. This suggests a hierarchical and cooperative mechanism for establishing histone marks.
| Enzyme | Primary Substrate Sites | Type of Methylation | Key Findings |
|---|---|---|---|
| PRMT7 (mammalian) | Arginine 17 (Arg17), Arginine 19 (Arg19) | Monomethylation (MMA) | Prefers RXR motifs. Monomethylation at Arg17 can prime for PRMT5 activity at Arg3. |
Histone Acetyltransferases (HATs) and the Peptide
p300/CBP Catalysis and Preferred Sites (e.g., Lys5, Lys8, Lys12, Lys16)
The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are highly homologous and function as master regulators of chromatin structure and gene expression through the acetylation of lysine residues on histone tails. The N-terminal tail of Histone H4 is a prime substrate for p300/CBP. Specifically, these enzymes catalyze the acetylation of Lysine 5 (Lys5), Lysine 8 (Lys8), Lysine 12 (Lys12), and Lysine 16 (Lys16) within the H4 (1-21) peptide sequence bpsbioscience.comeurogentec.comlabscoop.commobitec.comeurogentec.com.
While all four lysine residues can be acetylated by p300/CBP, research suggests there may be a preferential order of modification. Several sources indicate that Lys8 is a preferred site of acetylation on the H4 tail by p300/CBP bpsbioscience.comeurogentec.comlabscoop.commobitec.comeurogentec.com. The determinants for the interaction between p300 and histone H4 appear to be fully contained within the N-terminal 21 amino acids eurogentec.comeurogentec.comanaspec.com. Acetylation of these lysine residues neutralizes their positive charge, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone, leading to a more open chromatin structure that is permissive for transcription.
| Enzyme | Substrate Sites | Type of Modification | Preferred Site(s) |
|---|---|---|---|
| p300/CBP | Lysine 5, 8, 12, 16 | Acetylation | Lysine 8 is suggested to be a preferred site. |
De-modifying Enzymes (e.g., Histone Demethylases, Deacetylases) and the Peptide
The post-translational modifications on the Histone H4 (1-21) peptide are not static; they are subject to removal by de-modifying enzymes, ensuring a dynamic and responsive chromatin environment.
Histone Deacetylases (HDACs): The acetyl marks placed by HATs like p300/CBP can be removed by histone deacetylases (HDACs). While the literature contains extensive information on HDACs in general, specific studies focusing solely on the H4 (1-21) peptide are less common. However, it is well-established that Class I HDACs, such as HDAC1, HDAC2, and HDAC3, are responsible for deacetylating the lysine residues on core histones, including H4 biorxiv.org. For instance, HD2C has been shown to bind to histone H4 peptides researchgate.net. The removal of acetyl groups restores the positive charge of the lysine residues, leading to a more condensed chromatin structure and transcriptional repression.
Histone Demethylases: Similarly, histone demethylases can erase the methyl marks installed by PRMTs. The Jumonji C (JmjC) domain-containing family of proteins are known histone demethylases. One such member, JMJD1B, has been identified as a potential arginine demethylase for symmetrically dimethylated Arg3 on Histone H4 (H4R3me2s) caymanchem.com. This suggests a mechanism for reversing the repressive mark established by the PRMT5/MEP50 complex. Another enzyme, PHF8, has been identified as a demethylase for monomethylated H4K20, though this is just outside the 1-21 peptide range nih.gov. The activity of these demethylases provides a further layer of regulatory control over the epigenetic landscape.
| Enzyme Class | Specific Enzyme Example | Target Modification | Target Site(s) |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Class I HDACs (e.g., HDAC1, 2, 3), HD2C | Acetylation | Lys5, Lys8, Lys12, Lys16 |
| Histone Demethylases | JMJD1B | Symmetric dimethylation | Arg3 |
Role of Histone H4 Peptide Substrate 1 21 in Chromatin Dynamics and Gene Regulation
Contributions to Nucleosome Assembly and Stability
The histone H4 tail is a fundamental component in the formation and stabilization of the nucleosome, the basic repeating unit of chromatin. abcam.commerckmillipore.com Each nucleosome consists of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4). nih.govsb-peptide.com The positively charged nature of the H4 tail, rich in lysine (B10760008) and arginine residues, facilitates its electrostatic interaction with the negatively charged DNA backbone, contributing to the wrapping and compaction of DNA into chromatin. sb-peptide.com
Truncation of the histone H4 tail has been shown to decrease the efficiency of DNA wrapping in mononucleosomes, highlighting its importance in establishing the fundamental nucleosome structure. researchgate.net However, this unwrapping effect is less pronounced in the context of dinucleosomes, suggesting that internucleosomal interactions can compensate for the loss of individual tail-DNA contacts. researchgate.net The H4 tail also participates in intra-nucleosome contacts that help to stabilize the wrapped DNA. nih.gov Furthermore, the N-terminal tail of histone H4 engages in internucleosomal interactions, specifically with the acidic patch on the surface of histone H2A on an adjacent nucleosome, which is crucial for the stability of higher-order chromatin structures. nih.govbmbreports.org Studies have identified the region between amino acids 14-19 of the H4 tail as being particularly important for chromatin compaction. nih.govroyalsocietypublishing.org
| Histone Component | Interaction Partner | Role in Stability |
| Histone H4 Tail (1-21) | DNA | Stabilizes DNA wrapping around the histone octamer. researchgate.net |
| Histone H4 Tail (1-21) | H2A Acidic Patch (neighboring nucleosome) | Mediates internucleosomal interactions, crucial for higher-order chromatin folding. nih.govnih.govbmbreports.org |
Modulation of Chromatin Remodeling by ISWI-family Enzymes
The Imitation SWItch (ISWI) family of ATP-dependent chromatin remodeling enzymes plays a pivotal role in regulating DNA accessibility by repositioning nucleosomes. The activity of these enzymes is intricately modulated by the histone H4 tail, particularly the unmodified state of the 1-21 peptide region.
Role in Nucleosome Sliding
ISWI-family remodelers, such as the CHRomatin Accessibility Complex (CHRAC), utilize the energy from ATP hydrolysis to slide nucleosomes along the DNA. nih.govplos.org This process is essential for exposing or concealing regulatory DNA sequences. Crucially, the N-terminal tail of histone H4 is indispensable for this nucleosome sliding activity. nih.gov Deletion of the H4 tail abolishes the ability of CHRAC to catalyze nucleosome sliding, demonstrating its critical role in the remodeling process. nih.gov The basic patch within the H4 tail, specifically residues 16-19 (KRHR), is a key epitope for the functional interaction with ISWI enzymes. nih.gov
Importance in Nucleosome Spacing
A key function of many ISWI-family enzymes is the generation of regularly spaced nucleosome arrays, a hallmark of condensed chromatin regions like heterochromatin. nih.gov This spacing activity is dependent on the enzyme's ability to sense the length of linker DNA between nucleosomes and is critically regulated by the histone H4 tail. nih.govelifesciences.org An unmodified H4 tail is required for ISWI to establish and maintain this regular spacing. nih.gov The interaction between the H4 tail and the ISWI enzyme ensures that nucleosomes are moved to create uniform linker DNA lengths, contributing to the formation of ordered chromatin structures. nih.gov
Allosteric Regulation Mechanisms involving the H4 Tail
The regulation of ISWI activity by the H4 tail involves sophisticated allosteric mechanisms. The ISWI catalytic subunit contains an auto-inhibitory domain known as AutoN, which bears sequence similarity to the H4 tail. nih.gov In the absence of a nucleosome substrate, AutoN is thought to inhibit the ATPase activity of the enzyme. nih.govelifesciences.org The binding of the unmodified histone H4 tail to a specific pocket on the ISWI enzyme competes with and displaces the inhibitory AutoN domain, thereby activating the enzyme's remodeling activity. nih.govelifesciences.org
Furthermore, the accessory subunits of ISWI complexes, such as Acf1 in the ACF complex, also play a role in this allosteric regulation. nih.gov Acf1 can bind to both the H4 tail and the linker DNA. nih.gov The length of the linker DNA influences Acf1's binding preference. For nucleosomes with short linker DNA, Acf1 preferentially binds the H4 tail, which keeps the ISWI catalytic subunit in an inhibited state. As the linker DNA lengthens, Acf1's affinity shifts towards the DNA, releasing the H4 tail to activate the ATPase domain. nih.gov This intricate interplay constitutes a sophisticated "linker DNA sensing" mechanism that is allosterically transmitted through the H4 tail to regulate nucleosome spacing. nih.gov
| Regulatory Element | Interaction | Consequence |
| Histone H4 Tail (unmodified) | ISWI ATPase subunit | Displaces auto-inhibitory AutoN domain, activating ATPase and remodeling activity. nih.govelifesciences.org |
| Acf1 (ACF complex) & short linker DNA | Histone H4 Tail | Preferential binding of Acf1 to H4 tail, maintaining ISWI inhibition. nih.gov |
| Acf1 (ACF complex) & long linker DNA | Linker DNA | Acf1 shifts binding to linker DNA, releasing H4 tail to activate ISWI. nih.gov |
Influence on DNA Accessibility for Transcription Machinery
The positioning of nucleosomes, orchestrated in part by the histone H4 tail's interaction with remodeling enzymes, directly impacts the accessibility of DNA to the transcriptional machinery. sb-peptide.comsb-peptide.comsb-peptide.com By modulating the activity of ISWI-family remodelers, the H4 tail plays a crucial role in determining whether genes are in an "open" and transcriptionally active state or a "closed" and repressed state. nih.govbmbreports.org
When the H4 tail facilitates the action of remodelers that slide nucleosomes, it can expose promoter and enhancer regions, allowing transcription factors and RNA polymerase to bind and initiate gene expression. royalsocietypublishing.org Conversely, when the H4 tail contributes to the compaction of chromatin, it can limit the access of the transcriptional machinery to the DNA, leading to gene silencing. bmbreports.org Truncation of the H4 tail can lead to a more open nucleosome conformation, potentially increasing DNA accessibility. bmbreports.org Therefore, the state of the H4 tail is a key determinant in the dynamic regulation of DNA accessibility for transcription. sb-peptide.comsb-peptide.comsb-peptide.com
Role in Heterochromatin Formation and Silencing
Heterochromatin is a tightly packed form of chromatin that is generally associated with transcriptional silencing. The histone H4 peptide (1-21) is intimately involved in the formation and maintenance of these silent chromatin domains. sb-peptide.comnih.gov
The generation of regularly spaced nucleosome arrays by ISWI-family enzymes, a process dependent on the unmodified H4 tail, is a critical step in heterochromatin formation. nih.gov Furthermore, the H4 tail itself is a key player in the higher-order folding of chromatin. sb-peptide.com The interaction between the basic patch of the H4 tail (residues 16-25) of one nucleosome and the acidic patch on the H2A-H2B dimer of a neighboring nucleosome is a fundamental interaction that stabilizes the condensed chromatin fiber. nih.gov
In yeast, the H4 tail is also involved in the recruitment of silencing proteins, such as Sir3, to heterochromatic regions. royalsocietypublishing.orgnih.gov The state of the H4 tail, particularly the acetylation status of lysine 16 (H4K16), can act as a switch. An unmodified H4 tail is conducive to Sir3 binding and the spreading of silencing, while acetylation of H4K16 is associated with active chromatin and prevents the establishment of heterochromatin. nih.gov Thus, the H4 peptide (1-21) serves as a crucial regulatory platform for the establishment and maintenance of heterochromatin and the associated gene silencing. nih.gov
Interactions of Histone H4 Peptide Substrate 1 21 with Associated Proteins
Histone Chaperones
Histone chaperones are a diverse group of proteins that facilitate the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin. They bind to histones, preventing their aggregation and ensuring their proper deposition onto DNA. The histone H4 tail is a key recognition site for several important chaperones.
Anti-silencing function 1 (Asf1) is a highly conserved histone chaperone that binds to the H3-H4 dimer. nih.gov The interaction between Asf1 and the H3-H4 dimer is crucial for both replication-dependent and replication-independent nucleosome assembly. nih.gov Asf1 plays a key role in presenting the H3-H4 dimer to histone acetyltransferases (HATs), particularly the type B HAT complex (HAT-B). nih.gov The HAT-B complex, which includes the catalytic subunit Hat1, is responsible for the evolutionarily conserved diacetylation of newly synthesized histone H4 at lysines 5 and 12 (K5ac and K12ac). oup.comelifesciences.org This acetylation pattern is a hallmark of newly synthesized histones and is thought to be important for their nuclear import and subsequent deposition onto DNA. oup.comelifesciences.org While Hat1 can acetylate a histone H4 peptide on its own, its activity is significantly enhanced when acting on an intact H3-H4 heterodimer. nih.gov Asf1 can bind to the HAT-B/H3-H4 complex, likely through its interaction with the histones themselves, further facilitating the acetylation process. nih.gov The majority of H4 bound to Asf1 is acetylated at K5 and K12, suggesting that the NuB4 complex (Hat1, Hat2, and Hif1) acts upstream of Asf1 in the histone modification and deposition pathway. nih.gov
Nuclear Autoantigenic Sperm Protein (NASP) is another critical histone chaperone that specifically binds to H3-H4 dimers and is essential for maintaining the soluble pool of these histones within the cell. researchgate.netnih.govplos.org NASP prevents the degradation of H3-H4 dimers, ensuring a ready supply for nucleosome assembly. nih.govplos.org Studies in Drosophila have identified NASP as the primary H3-H4 chaperone in the early embryo, where it is required to stabilize the maternally deposited histone supply necessary for the rapid cell cycles. plos.orgresearchgate.net There are two main isoforms of NASP, sNASP and tNASP, both of which are required to maintain the soluble pool of H3-H4 dimers. nih.gov Structural studies have revealed that NASP has two distinct binding modes for histone H3, and shielding of the H3 αN region by NASP is crucial for maintaining the soluble H3-H4 pool. researchgate.netnih.gov
The HIRA (Histone Regulator A) complex is an evolutionarily conserved histone chaperone responsible for replication-independent nucleosome assembly, particularly with the histone variant H3.3. nih.govnih.gov HIRA cooperates with Asf1 to deposit H3.3-H4 dimers into chromatin. nih.gov The phosphorylation of histone H4 at serine 47 (H4S47ph), a modification catalyzed by the PAK2 kinase, plays a significant role in regulating the interaction between HIRA and the H3.3-H4 dimer. nih.govresearchgate.net This phosphorylation event increases the binding affinity of HIRA for H3.3-H4, thereby promoting its assembly into nucleosomes. nih.govresearchgate.net Conversely, H4S47ph reduces the association of the replication-dependent chaperone CAF-1 with H3.1-H4. nih.gov This differential regulation ensures that the correct histone variant is deposited in the appropriate genomic context. Loss of HIRA function leads to a global reduction in nucleosome occupancy, highlighting its important role in maintaining chromatin architecture. nih.govtandfonline.com
| Interacting Protein | Function | Key Findings |
| ASF1 | Histone Chaperone | Facilitates acetylation of H4 at K5 and K12 by HAT-B. nih.govoup.com |
| NASP | Histone Chaperone | Maintains the soluble pool of H3-H4 dimers. researchgate.netnih.govplos.org |
| HIRA | Histone Chaperone | Mediates replication-independent assembly of H3.3-H4 nucleosomes. nih.govnih.gov |
Chromatin Remodeling Complexes (e.g., ACF, CHRAC)
Chromatin remodeling complexes are ATP-dependent molecular machines that alter the structure of chromatin, primarily by sliding, evicting, or restructuring nucleosomes. The N-terminal tail of histone H4 is a critical interaction point for many of these complexes. The ISWI family of ATPases is a core component of several remodeling complexes, including ACF (ATP-utilizing Chromatin assembly and remodeling Factor) and CHRAC (Chromatin Accessibility Complex). nih.gov The histone H4 tail is essential for stimulating the ATPase activity of ISWI. nih.gov Furthermore, the H4 N-terminus is crucial for nucleosome sliding mediated by CHRAC and for the generation of regularly spaced nucleosomal arrays by ISWI. nih.gov The interaction between the H4 tail and the acidic patch of the H2A-H2B dimer on an adjacent nucleosome is also important for higher-order chromatin folding. asm.org Acetylation of the H4 tail, particularly at lysine (B10760008) 16 (H4K16ac), can inhibit the formation of compact chromatin fibers and interfere with the function of ACF. unl.edu
Interactions with Transcription Factors and Regulators (e.g., IκBα)
The histone H4 tail also serves as a docking site for various transcription factors and regulatory proteins, thereby influencing gene expression. One such protein is IκBα, the inhibitor of the NF-κB transcription factor. nih.govnih.gov In addition to its cytoplasmic role, a fraction of IκBα is found in the nucleus, where it associates with chromatin. nih.govnih.gov Specifically, phosphorylated and SUMOylated IκBα (pS-IκBα) binds to the N-terminal tail of histone H4. nih.govnih.gov This interaction is favored by the acetylation of specific lysine residues on the H4 tail. nih.govnih.govresearchgate.net Interestingly, during intestinal cell differentiation, the N-terminal tail of histone H4 is cleaved by proteases such as trypsin and chymotrypsin. nih.govnih.gov This cleavage removes the binding site for pS-IκBα, leading to its dissociation from chromatin, a process that appears to be necessary for proper cellular differentiation. nih.govnih.gov
| Interacting Protein | Function | Key Findings |
| ACF/CHRAC | Chromatin Remodeling | H4 tail is essential for stimulating ATPase activity and nucleosome sliding. nih.gov |
| IκBα | Transcriptional Regulator | Binds to the acetylated N-terminal tail of H4; this interaction is lost upon H4 tail cleavage during differentiation. nih.govnih.gov |
Advanced Research Methodologies Utilizing Histone H4 Peptide Substrate 1 21
In Vitro Enzymatic Assays for Histone Modifying Enzymes
The Histone H4 (1-21) peptide is widely used to characterize the activity and specificity of enzymes that modify histones, particularly histone methyltransferases (HMTs) and histone acetyltransferases (HATs).
Radioactive methylation assays are a classic and highly sensitive method for detecting the activity of HMTs. In this assay, the Histone H4 (1-21) peptide serves as the methyl acceptor substrate. The enzyme, the peptide, and a methyl donor, typically S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet), are incubated together. escholarship.org The transfer of the radiolabeled methyl group from [³H]AdoMet to the peptide is then quantified.
One common approach involves separating the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and detecting the radiolabeled peptide by autoradiography. oup.com Another technique is the filter-binding assay, where the reaction mixture is spotted onto a phosphocellulose paper (like P81) which binds the positively charged peptide substrate. acs.org Unincorporated [³H]AdoMet is washed away, and the radioactivity retained on the filter, corresponding to the methylated peptide, is measured using a scintillation counter. This method has been used to study the kinetics and inhibition of various protein arginine methyltransferases (PRMTs), such as PRMT1 and PRMT5. acs.orgpnas.org
For more precise analysis of the methylation site and state (mono- or dimethylation), the radiolabeled peptide can be subjected to acid hydrolysis, followed by cation exchange chromatography to separate the different methylated arginine species. pnas.orgnih.gov This detailed analysis has been crucial in understanding the product specificity of different PRMTs and their mutants. nih.govpnas.org
Table 1: Examples of Radioactive Methylation Assay Parameters for PRMTs using Histone H4 (1-21) Peptide
| Enzyme | Peptide Substrate | Methyl Donor | Assay Conditions | Reference |
| PRMT1, PRMT3, PRMT8 | Histone H4 (1-21) (5 µM) | S-adenosyl-L-[methyl-³H]methionine (1 µM) | Not specified | nih.gov |
| HsPRMT5/MEP50 | Histone H4 (1-21) (10 µM) | [methyl-³H]-AdoMet (0.7 µM) | 50 mM K-Hepes (pH 8.0), 10 mM NaCl, 1 mM DTT, 5% glycerol (B35011) at 37 °C for 2 h | pnas.org |
| GST-PRMT1 mutants | Histone H4 (5 µg) | [³H]AdoMet | Not specified | oup.com |
Fluorescence-based assays offer a non-radioactive alternative for monitoring enzyme activity and are well-suited for high-throughput screening (HTS). Homogeneous Time-Resolved Fluorescence (HTRF) is a specific type of Förster Resonance Energy Transfer (FRET) assay that has been successfully applied to study enzymes that modify the Histone H4 (1-21) peptide.
In one such application for studying protein-protein interactions, a biotinylated Histone H4 (1-21) peptide, acetylated at lysines 5, 8, 12, and 16, is used to study its binding to bromodomain-containing proteins like BRD4(1). revvity.comrevvity.com The assay involves a GST-tagged BRD4(1) protein detected with a europium (Eu) cryptate-labeled anti-GST antibody (donor) and the biotinylated H4 peptide detected with streptavidin-d2 (acceptor). revvity.comrevvity.com When the protein and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. revvity.com This system can be used to screen for inhibitors that disrupt this interaction. revvity.com
Another fluorescence-based approach involves directly labeling the Histone H4 (1-21) peptide with a fluorophore like FITC. This can be achieved by incorporating a spacer like aminohexanoic acid (Ahx) at a specific site, for instance at a C-terminal lysine (B10760008), to which the fluorophore is attached. altabioscience.com The change in fluorescence upon enzymatic modification can then be monitored.
Colorimetric and chemiluminescent assays provide another non-radioactive method for measuring histone-modifying enzyme activity. These assays are often available as kits and are based on the detection of a reaction product through a color change or light emission.
For instance, a colorimetric assay for methyltransferases can be used with the Histone H4 (1-21) peptide as a substrate. caymanchem.com The general principle of these assays often involves the detection of the demethylated cofactor, S-adenosyl-L-homocysteine (SAH), which is produced in stoichiometric amounts to the methylated substrate.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based chemiluminescent technology that has been widely adapted for studying histone methylation. acs.orgnih.gov In this assay for PRMT1, a biotinylated Histone H4 (1-21) peptide is used as a substrate. revvity.co.jppubcompare.ai After the methylation reaction, AlphaLISA acceptor beads conjugated to an antibody specific for the methylated residue (e.g., asymmetrically dimethylated arginine 3 or H4R3me2as) and streptavidin-coated donor beads are added. pubcompare.ai When the peptide is methylated, the beads come into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a cascade of chemical reactions in the acceptor bead, leading to a strong light emission. revvity.co.jp This technology has been used to determine the IC₅₀ values of inhibitors for enzymes like PRMT1. acs.orgnih.gov
Table 2: Example of AlphaLISA Assay Parameters for PRMT1 using Biotinylated Histone H4 (1-21) Peptide
| Parameter | Concentration | Reference |
| Human recombinant PRMT1 | 0.9 nM | acs.orgnih.gov |
| Biotinylated Histone H4 (1-21) peptide | 100 nM | acs.orgnih.gov |
| S-adenosyl-L-methionine (SAM) | 2 µM | acs.orgnih.gov |
| Anti-methyl-histone H4 arginine 3 (H4R3me) AlphaLISA acceptor beads | 20 µg/mL | pubcompare.ai |
Peptide Synthesis and Modification for Research Applications
The chemical synthesis of the Histone H4 (1-21) peptide allows for the introduction of specific modifications, which are invaluable for a range of research applications.
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule. Biotinylated Histone H4 (1-21) peptides are extensively used in pull-down assays and affinity chromatography to study protein-peptide interactions. oup.com The high affinity of biotin for streptavidin is exploited to immobilize the peptide on streptavidin-coated beads. oup.com
In pull-down assays, the immobilized biotinylated peptide is incubated with cell lysates or purified proteins. oup.com Proteins that bind to the peptide are "pulled down" and can be identified by techniques like Western blotting or mass spectrometry. This method has been instrumental in identifying proteins that interact with the N-terminal tail of histone H4 and in studying how specific post-translational modifications on the peptide influence these interactions. For example, biotinylated H4 (1-21) has been used to study the binding of PRMT1 mutants. oup.comoup.com
The ability to synthesize Histone H4 (1-21) with specific amino acid substitutions or post-translational modifications at defined positions is a powerful tool for structure-function analysis.
Researchers have synthesized H4 (1-21) peptides with specific arginine residues replaced by other amino acids (e.g., R3K) or with pre-existing modifications like monomethylarginine (MMA). pnas.orgpnas.org For example, a peptide with a monomethylated arginine at position 3 (H4(1-21) R3MMA) was used to investigate whether an enzyme could add a second methyl group to form dimethylarginine. nih.govpnas.org This approach was crucial in demonstrating that the TbPRMT7 E181D mutant could produce asymmetric dimethylarginine (ADMA). pnas.org
Similarly, studying the effect of a monomethyl group at a distal residue (R17MMA) on the methylation of R3 by PRMT5 revealed allosteric regulation of the enzyme's activity. pnas.org The presence of MMA at position 17 significantly increased the production of both symmetric dimethylarginine (SDMA) and MMA at other sites. pnas.org
Furthermore, peptides with acetylated lysine residues have been used to investigate the interplay between different post-translational modifications. For instance, the binding of BRD4 to a tetra-acetylated H4 (1-21) peptide highlights the role of acetylation in recruiting "reader" proteins. revvity.com These modified peptides are also used as substrates in deacetylase assays to study enzymes like the NuRD complex. researchgate.netnih.gov
The synthesis of peptides with engineered modifications, such as the incorporation of clickable alkyne groups through cofactor analogues like Pob-SAM, allows for the specific labeling and identification of enzyme substrates from complex mixtures. nih.gov
Table 3: Examples of Specifically Modified Histone H4 (1-21) Peptides and Their Applications
| Peptide Modification | Research Application | Key Finding | Reference |
| Biotinylated | Pull-down assays with PRMT1 mutants | Identified PRMT1 mutants with reduced binding to histone H4. | oup.comoup.com |
| Monomethylated Arginine 3 (R3MMA) | Substrate for TbPRMT7 E181D mutant | Demonstrated the conversion of the enzyme to a type I PRMT producing ADMA. | pnas.org |
| Monomethylated Arginine 17 (R17MMA) | Substrate for HsPRMT5/MEP50 | Revealed allosteric activation of PRMT5, increasing methylation at R3. | pnas.org |
| Tetra-acetylated Lysines (5, 8, 12, 16) | Substrate for deacetylase assays (dNuRD complex) | Showed complete deacetylation of the peptide by the dNuRD complex. | researchgate.netnih.gov |
| 4-propargyloxy-but-2-enylated (via Pob-SAM) | Substrate labeling with engineered PRMT1 | Enabled specific fluorescent labeling of histone H4 for detection. | nih.gov |
Biochemical and Biophysical Characterization
The H4 (1-21) peptide is instrumental in the detailed biochemical and biophysical analysis of histone-modifying enzymes and their interactions with their targets.
Enzyme Kinetics and Inhibition Studies
The Histone H4 (1-21) peptide is a well-established substrate for studying the kinetics of various histone-modifying enzymes, particularly histone acetyltransferases (HATs) and protein arginine methyltransferases (PRMTs). bpsbioscience.comamsbio.com Researchers utilize this peptide to determine key kinetic parameters such as Km and kcat, providing a quantitative measure of enzyme efficiency and substrate affinity.
For instance, studies have employed the H4 (1-21) peptide to characterize the enzymatic activity of PRMT1. portlandpress.comnih.gov Kinetic analyses have revealed that while the kinetic parameters for the peptide substrate are similar to those of full-length native histones, providing a reliable model system. portlandpress.comnih.gov For example, the Km and kcat values of PRMT1 for the AcH4-21 peptide are comparable to those for the entire histone protein. portlandpress.com The peptide's three arginine residues (R3, R17, and R19) can complicate analysis, leading some studies to use shorter versions like AcH4-16 to focus on a single methylation site (R3). portlandpress.com
Furthermore, the H4 (1-21) peptide is a critical tool for screening and characterizing inhibitors of these enzymes. bpsbioscience.com By measuring the reduction in enzymatic activity in the presence of potential inhibitory compounds, researchers can identify and evaluate the potency and mechanism of action of new drug candidates. Peptoid-based inhibitors, which are peptide mimetics less susceptible to proteolysis, have been developed based on the H4 N-terminal tail and have shown inhibitory activity against PRMT1. portlandpress.com
Below is a table summarizing representative kinetic data for enzymes utilizing Histone H4 peptide substrates.
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |
| Plasmodium falciparum PRMT1 | PfH4-21 peptide | 10.3 ± 1.2 | 0.23 ± 0.01 | 371.8 | nih.gov |
| Human PRMT1 | AcH4-16 peptide | - | - | 1.90 x 103 | portlandpress.com |
| Human PRMT5/MEP50 | H4 (1-21) peptide | 1.9 ± 0.2 | 0.022 ± 0.001 | 1.16 x 104 | pnas.org |
Substrate Binding Assays (e.g., EMSA)
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are employed to study the binding of proteins to nucleic acids. nih.govnih.gov While not directly a substrate binding assay for the H4 peptide itself, EMSA is crucial for analyzing the consequences of histone modifications on nucleosome structure and protein-DNA interactions. For instance, nucleosomes can be assembled using the H4 (1-21) peptide (as part of the full histone) and specific DNA sequences. The binding of transcription factors or other regulatory proteins to these reconstituted nucleosomes can then be assessed by the shift in their electrophoretic mobility. researchgate.netresearchgate.net
This technique allows researchers to investigate how specific modifications on the H4 tail, introduced synthetically into the peptide, influence the binding of chromatin-associated proteins. This provides insights into the functional consequences of histone modifications on gene regulation.
Mass Spectrometry for Modification Analysis
Mass spectrometry (MS) has become an indispensable and gold-standard technique for the detailed analysis of post-translational modifications (PTMs) on histones. nih.govnih.gov When the Histone H4 (1-21) peptide is used as a substrate in enzymatic reactions, MS can precisely identify the sites and types of modifications, such as acetylation and methylation. mdpi.comnih.gov
High-resolution MS techniques, including Fourier transform ion cyclotron resonance (FTICR) MS and those coupled with electron capture dissociation (ECD), enable the unambiguous assignment of PTMs. acs.org This is particularly important for distinguishing between modifications with similar masses, such as trimethylation and acetylation. acs.org Researchers can quantify the relative abundance of different modified forms of the H4 peptide, providing a detailed picture of the enzyme's activity and specificity. wustl.eduunc.edu For example, MALDI-TOF MS has been used to analyze the methylation of H4 peptides by PRMT1, showing the unmodified peptide and the appearance of monomethylated and dimethylated products. researchgate.net
The table below illustrates the types of modifications on the Histone H4 (1-21) peptide that can be identified using mass spectrometry.
| Modification | Amino Acid Residue | Analytical Technique | Key Finding | Reference |
| Acetylation | Lysine 8 (K8) | nano-LC-MS/MS | K8 was identified as an acetylation site in soybean histone H4. | nih.gov |
| Acetylation | Lysine 12 (K12) | nano-LC-MS/MS | K12 was identified as another primary acetylation site in soybean histone H4. | nih.gov |
| Methylation | Arginine 3 (R3) | MALDI-TOF MS | PfPRMT1 specifically methylates R3 in the H4 N-terminus. | nih.govresearchgate.net |
| Multiple PTMs | Various | FTICR MS | Quantitative analysis of various combinations of acetylation and methylation on intact H4. | acs.org |
Cell-Free Systems for Nucleosome Assembly and Remodeling Studies
Cell-free systems provide a controlled environment to reconstitute fundamental chromatin processes in vitro. The Histone H4 (1-21) peptide, as part of the full-length histone H4, is a key component in these systems for studying nucleosome assembly and the subsequent action of chromatin remodeling complexes.
Commercially available kits, such as the EpiMark® Nucleosome Assembly Kit and the Chromatin Assembly Kit, provide the necessary purified recombinant human histones (including H4) and chaperones to assemble nucleosomes onto a DNA template of interest. neb.comsigmaaldrich.comactivemotif.com These kits often utilize pre-formed histone H2A/H2B dimers and H3/H4 tetramers, which are mixed with DNA in high salt conditions, followed by a gradual decrease in salt concentration to facilitate nucleosome formation. neb.com The efficiency of nucleosome assembly is typically monitored by an electrophoretic mobility shift assay (EMSA), where the formation of nucleosomes results in a significant shift in the migration of the DNA. neb.comnih.gov
Once assembled, these reconstituted nucleosomes, containing the H4 N-terminal tail, serve as substrates for studying the activity of ATP-dependent chromatin remodeling enzymes like ISWI. nih.gov Studies have shown that the N-terminal tail of histone H4 is essential for the ATPase activity of ISWI and for the enzyme's ability to create regularly spaced chromatin. nih.gov The absence of the H4 tail prevents ISWI from inducing nucleosome regularity and inhibits the ability of the CHRAC complex to catalyze nucleosome sliding. nih.gov
These cell-free systems, which rely on the integrity of the histone components including the H4 (1-21) region, are invaluable for dissecting the molecular mechanisms of how histone modifications and remodeling enzymes cooperate to regulate chromatin structure and function. sigmaaldrich.comactivemotif.com
Q & A
Q. What are the critical steps in synthesizing and purifying the Histone H4 (1-21) peptide substrate for enzymatic assays?
- Methodological Answer : The peptide is synthesized via solid-phase peptide synthesis using Fmoc-protected amino acids and Wang resin. Double coupling with HCTU/NMM ensures high coupling efficiency. After cleavage from resin using TFA/EDT/water/thioanisole, the crude peptide is precipitated in cold diethyl ether, dissolved in water, and lyophilized. Purification is performed via RP-HPLC with a C18 column using gradients of 0.05% TFA in water and acetonitrile. Purity (>98%) is confirmed by analytical HPLC, and identity is verified via MALDI-TOF mass spectrometry .
Q. How can researchers confirm the identity and purity of synthesized Histone H4 (1-21) peptides?
- Methodological Answer : Analytical HPLC is used to assess purity by comparing retention times to standards. MALDI-TOF mass spectrometry confirms molecular weight and sequence integrity. Cross-referencing retention times and mass spectra with literature (e.g., RP-HPLC protocols for histone-derived peptides) ensures reproducibility. For modified peptides (e.g., acetylated or methylated), NMR calibration may be required for concentration validation .
Q. What are the advantages and limitations of using Histone H4 (1-21) peptides versus full-length histones in acetylation/methylation assays?
- Methodological Answer : Peptides simplify assay design by isolating specific modification sites and reducing system complexity. However, they may lack physiological context (e.g., nucleosome structure), leading to higher KM values compared to full-length histones. Full-length proteins better model chromatin but require recombinant production and careful optimization of pH/salt conditions to prevent aggregation .
Q. How should buffer conditions be optimized to prevent aggregation of Histone H4 (1-21) peptides in high-concentration assays?
- Methodological Answer : Aggregation can be mitigated by adjusting pH (near physiological range, ~7.4) and ionic strength (e.g., 150 mM NaCl). Pre-incubating peptides in denaturing buffers (e.g., 6 M urea) followed by gradual dialysis into assay buffer may improve solubility. Dynamic light scattering (DLS) can monitor aggregation during optimization .
Q. What experimental controls are essential when using Histone H4 (1-21) peptides in kinase or methyltransferase assays?
- Methodological Answer : Include negative controls (e.g., unmodified peptides, catalytically inactive enzymes) and positive controls (e.g., peptides with known modifications, such as Ac-H4(1-21)K5ac). Quantify modifications via Western blot (site-specific antibodies) or mass spectrometry. Normalize activity to substrate concentration using NMR-calibrated stock solutions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity data between Histone H4 (1-21) peptides and nucleosomal substrates?
- Methodological Answer : Discrepancies may arise from differences in substrate accessibility (e.g., nucleosomal DNA masking modification sites). Use complementary approaches: (1) Compare kinetic parameters (KM, Vmax) of peptides versus reconstituted nucleosomes; (2) Employ cross-linking/mass spectrometry to map enzyme-peptide interactions; (3) Validate findings in cellular models using CRISPR-edited histone variants .
Q. What strategies enable the study of combinatorial post-translational modifications (PTMs) on Histone H4 (1-21) peptides?
- Methodological Answer : Sequential modification assays (e.g., acetylation followed by methylation) can mimic in vivo PTM crosstalk. Use chemically synthesized peptides with pre-installed modifications (e.g., Ac-H4(1-21)R3me2s) to test enzyme specificity. Integrate structural biology (e.g., X-ray crystallography) to visualize how PTMs alter enzyme binding .
Q. How can mixed-methods research designs enhance mechanistic studies of Histone H4 (1-21)-binding proteins?
- Methodological Answer : Combine quantitative assays (e.g., fluorescence polarization for binding affinity) with qualitative methods (e.g., hydrogen-deuterium exchange mass spectrometry for conformational changes). For example, quantify RBBP4/7 interaction with H4(1-21) using fluorescence polarization (Figure 3 in ), then map binding interfaces via NMR .
Q. What computational tools are recommended for predicting Histone H4 (1-21) interaction partners from experimental data?
- Methodological Answer : Use molecular docking (e.g., HADDOCK) to model peptide-protein interactions based on structural data. Validate predictions with mutagenesis (e.g., alanine scanning of H4(1-21) residues). Public databases like PhosphoSitePlus and ELM provide context on known PTM-mediated interactions .
Q. How can researchers design rigorous studies to investigate the role of Histone H4 (1-21) modifications in chromatin remodeling?
- Methodological Answer :
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant): (1) Use ChIP-seq to map H4(1-21) modifications genome-wide; (2) Compare wild-type and mutant peptides in nucleosome remodeling assays (e.g., ATP-dependent chromatin remodelers); (3) Integrate findings with transcriptomic data to link modifications to gene expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
